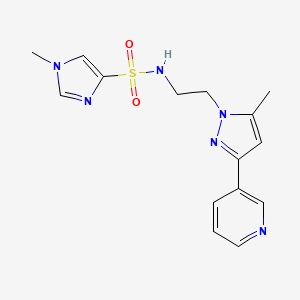
1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H18N6O2S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a novel derivative in the imidazole and pyrazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The molecular formula of the compound is C15H18N4O2S, with a molecular weight of approximately 318.4 g/mol. The structure includes an imidazole ring, a sulfonamide group, and a pyrazole moiety, contributing to its diverse biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacteria and fungi. A study highlighted that pyrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
Anticancer Activity
Pyrazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting oxidative stress .
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Research suggests that derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer pathways, modulating their activity.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cancer cell apoptosis.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Antimicrobial Study : A recent study evaluated a series of pyrazole derivatives against multi-drug resistant bacterial strains, demonstrating significant inhibition zones compared to control groups .
- Cancer Research : A study on MCF-7 cells indicated that treatment with related pyrazole compounds resulted in a significant reduction in cell viability, suggesting potential for development as anticancer agents .
属性
IUPAC Name |
1-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c1-12-8-14(13-4-3-5-16-9-13)19-21(12)7-6-18-24(22,23)15-10-20(2)11-17-15/h3-5,8-11,18H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIKIEJVBZEHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CN(C=N2)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














